2-Methyl-4-phenoxybenzoic acid

CAS No.: 57830-13-4

Cat. No.: VC2853826

Molecular Formula: C14H12O3

Molecular Weight: 228.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57830-13-4 |

|---|---|

| Molecular Formula | C14H12O3 |

| Molecular Weight | 228.24 g/mol |

| IUPAC Name | 2-methyl-4-phenoxybenzoic acid |

| Standard InChI | InChI=1S/C14H12O3/c1-10-9-12(7-8-13(10)14(15)16)17-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) |

| Standard InChI Key | CINTXXPQWRCNAU-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)OC2=CC=CC=C2)C(=O)O |

| Canonical SMILES | CC1=C(C=CC(=C1)OC2=CC=CC=C2)C(=O)O |

Introduction

Chemical Identity and Structure

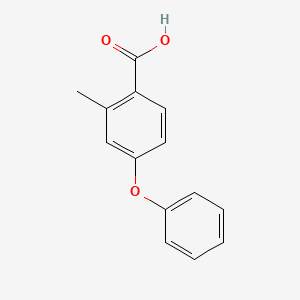

2-Methyl-4-phenoxybenzoic acid (CAS: 57830-13-4) is a benzoic acid derivative featuring a methyl group at the ortho (2nd) position and a phenoxy (aromatic ether) substituent at the para (4th) position. Its molecular architecture consists of a benzoic acid core with strategic functional group modifications that contribute to its unique chemical behavior and utility in various applications.

The compound belongs to the broader class of phenoxybenzoic acids, which are recognized for their importance as building blocks in medicinal chemistry and pharmaceutical development. The specific arrangement of the methyl and phenoxy groups creates a distinctive electronic and steric environment that influences its reactivity patterns and potential biological interactions.

Physical and Chemical Properties

2-Methyl-4-phenoxybenzoic acid presents as a white to off-white crystalline powder with moderate solubility in organic solvents and limited solubility in water . Its key physicochemical parameters are summarized in Table 1.

Table 1: Physicochemical Properties of 2-Methyl-4-phenoxybenzoic acid

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂O₃ |

| Molecular Weight | 228.24 g/mol |

| IUPAC Name | 2-methyl-4-phenoxybenzoic acid |

| InChI | InChI=1S/C14H12O3/c1-10-9-12(7-8-13(10)14(15)16)17-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) |

| InChI Key | CINTXXPQWRCNAU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)OC2=CC=CC=C2)C(=O)O |

| Physical State | White to off-white solid |

| Commercial Purity | Typically ≥95% |

These fundamental properties define the compound's behavior in various chemical environments and inform its handling requirements for research and industrial applications.

Applications in Pharmaceutical Research

2-Methyl-4-phenoxybenzoic acid serves as a crucial intermediate in pharmaceutical synthesis, contributing to the development of several important therapeutic agents.

Intermediate in Drug Synthesis

One of the most significant applications of this compound is as a precursor in the synthesis of pharmaceutical compounds. According to available research, it is utilized in the production of:

-

Fluoroquinolone antibiotics: The compound serves as an intermediate in the synthesis of Sitafloxacin, a fluoroquinolone antibiotic that has shown promise in treating Buruli ulcer. Fluoroquinolones operate by inhibiting bacterial DNA gyrase and topoisomerase IV enzymes.

-

Tyrosine Kinase Inhibitors: It functions as a precursor in the synthesis pathway of Ibrutinib, an oral Bruton's tyrosine kinase inhibitor used for treating certain types of cancer, including mantle cell lymphoma and chronic lymphocytic leukemia. The structural features of 2-Methyl-4-phenoxybenzoic acid make it particularly suitable for incorporation into these complex molecular architectures.

Structure-Activity Relationship Studies

The compound's distinct structural features make it valuable for structure-activity relationship (SAR) studies in medicinal chemistry. The methyl group at position 2 and the phenoxy group at position 4 create specific electronic and steric effects that can be leveraged to design molecules with targeted biological activities.

| Property | 2-Methyl-4-phenoxybenzoic acid | 4-Phenoxybenzoic acid |

|---|---|---|

| Molecular Formula | C₁₄H₁₂O₃ | C₁₃H₁₀O₃ |

| Molecular Weight | 228.24 g/mol | 214.22 g/mol |

| Melting Point | Not reported in literature | 163-165°C |

| Density | Not reported in literature | 1.2±0.1 g/cm³ |

| Boiling Point | Not reported in literature | 364.2±25.0°C at 760 mmHg |

| Reported Biological Activity | Intermediate in drug synthesis | Blocks HPV E2 protein DNA binding |

This comparative analysis illustrates how structural variations, even minor ones like the addition of a methyl group, can significantly impact a compound's physical properties and potential applications.

Comparative Structural Analysis

The structural features of 2-Methyl-4-phenoxybenzoic acid significantly influence its chemical behavior and applications. Comparing it with structurally related compounds provides insight into structure-property relationships.

Structure-Property Relationships

The methyl substituent at position 2:

-

Introduces steric effects that can influence the reactivity of the carboxylic acid group

-

Increases the compound's lipophilicity compared to unsubstituted phenoxybenzoic acid

-

May alter the acidity of the carboxylic acid through inductive effects

The phenoxy group at position 4:

-

Provides an extended aromatic system that affects the compound's electronic properties

-

Creates potential for π-π interactions in biological systems

-

Offers a site for further functionalization in derivative synthesis

Comparison with Isomeric Structures

Current Market and Availability

2-Methyl-4-phenoxybenzoic acid is commercially available from various chemical suppliers with typical purities of ≥95% . It is primarily marketed for research applications, particularly in pharmaceutical development and organic synthesis.

The compound is available in various quantities ranging from milligram to gram scales, with pricing reflective of its specialized research applications. As with many research chemicals, bulk quantities may be available through custom synthesis services for industrial applications.

Future Research Directions

Several promising avenues exist for future research involving 2-Methyl-4-phenoxybenzoic acid:

-

Development of Novel Derivatives: Exploration of new derivatives with enhanced biological activities or physicochemical properties could expand the utility of this scaffold in drug discovery.

-

Mechanistic Studies: Investigation of the precise mechanisms by which this compound and its derivatives interact with biological targets could inform more rational drug design approaches.

-

Green Synthesis Methods: Development of more environmentally friendly synthetic routes with improved efficiency and reduced waste would align with sustainable chemistry principles.

-

Structure-Activity Relationship Studies: Comprehensive SAR studies could help identify optimal substitution patterns for specific biological activities or pharmaceutical applications.

-

Formulation Studies: Research into formulation strategies to improve the solubility, stability, and bioavailability of this compound and its derivatives could enhance their practical utility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume